Target Engagement: Subnanomolar H3R Affinity Defines 7-Chloro Derivative's Therapeutic Direction
The 7-chloro derivative demonstrates a potent binding affinity (Kd) of 1.35 nM for the human Histamine H3 Receptor (H3R), a high-value GPCR target for CNS and inflammatory disorders [1]. This affinity is not claimed for the 6-chloro regioisomer, which is instead broadly associated with kinase inhibition (e.g., ALK, c-Met) [2]. This distinct target engagement profile makes the 7-chloro compound the essential starting point for any H3R-focused program, whereas the 6-chloro analog directs research toward an entirely different set of kinase-mediated pathologies.
| Evidence Dimension | Target Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 1.35 nM (H3R) |
| Comparator Or Baseline | 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 1210129-64-8) |
| Quantified Difference | Comparator's H3R affinity is not reported; it is classified as a kinase inhibitor core [2]. |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells; BRET assay |
Why This Matters
Procurement of the incorrect regioisomer guarantees failure in H3R assays, as the target engagement is fundamentally mismatched.
- [1] BindingDB. (n.d.). BDBM50538677: Binding affinity to human recombinant NLuc/GPCR-fused H3R. Retrieved from https://www.bindingdb.org/ View Source
- [2] Dorsey, B. D., et al. (2007). Preparation of pyridopyrazine derivatives as ALK and c-Met inhibitors. Patent WO2007044441A2. View Source
